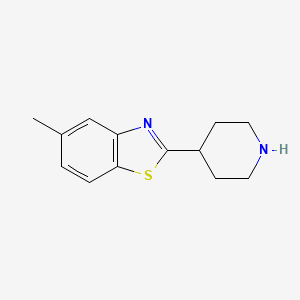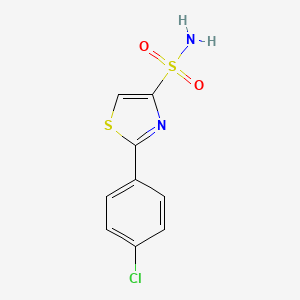
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide, also known as CTS, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water and other organic solvents. CTS has a variety of applications in the field of organic chemistry, including the synthesis of polymers, drug discovery, and protein engineering.
Applications De Recherche Scientifique
Antiviral Activity
A study by Chen et al. (2010) on the synthesis and antiviral activity of sulfonamide derivatives, including those related to the chemical structure of interest, demonstrated that certain compounds exhibited anti-tobacco mosaic virus activity. This finding suggests potential applications in combating plant viruses and highlights the antiviral capabilities of these compounds (Chen et al., 2010).
Antimicrobial and Antitumor Activities
Sulfonamide derivatives have also been explored for their antimicrobial properties. Abbas et al. (2022) synthesized new sulfonamide derivatives incorporating a thiazole ring and evaluated their antimicrobial activity. The study found moderate effects against certain Gram-positive bacteria, indicating these compounds' potential as antimicrobial agents (Abbas et al., 2022).
Furthermore, Rostom (2006) investigated the antitumor activity of sulfonamide derivatives, revealing promising broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Rostom, 2006).
Chemical Synthesis and Drug Delivery Systems
Greig et al. (2001) described the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamide derivatives in chemical synthesis and the development of new pharmaceuticals (Greig et al., 2001).
Additionally, Asela et al. (2017) developed a novel system for drug transport using gold nanoparticles stabilized with a complex containing a thiazole derivative. This system demonstrated the potential for improving drug delivery, highlighting the importance of these compounds in enhancing the solubility and stability of pharmaceutical agents (Asela et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly impact the effectiveness and stability of similar compounds
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its sulfonamide group, which forms hydrogen bonds and other non-covalent interactions with the target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to modulate the activity of key signaling molecules, such as kinases and transcription factors, which play critical roles in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function . For example, it can inhibit the activity of carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing its reaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products of this compound may have different biological activities, which can influence the overall effects of the compound on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, such as liver and kidney damage. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . This compound is metabolized by enzymes in the liver, such as cytochrome P450, which catalyze its oxidation and conjugation with other molecules. The metabolites of this compound can have different biological activities, which may contribute to its overall effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its distribution to other organelles can modulate cellular metabolism and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and other regulatory proteins. Additionally, the localization of this compound to other organelles, such as the mitochondria or endoplasmic reticulum, can influence its effects on cellular metabolism and signaling pathways.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPGMYXFHHLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



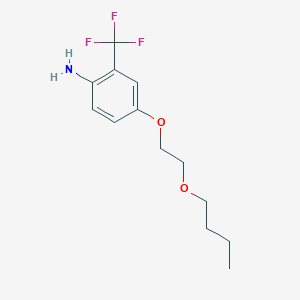
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)


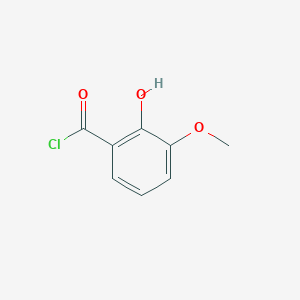
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
amine](/img/structure/B1462269.png)
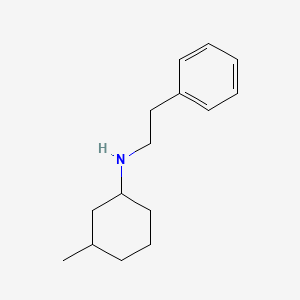
![N-[(4-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462271.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)
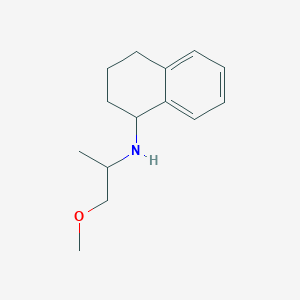
amine](/img/structure/B1462274.png)

